(1R)-2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-amine
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Overview
Description
(1R)-2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-amine is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-amine typically involves the introduction of trifluoromethyl groups into an aromatic amine. One common method includes the reaction of 2-(trifluoromethyl)benzaldehyde with a suitable amine under reductive amination conditions. This process often requires catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R)-2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of catalysts such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of amines or hydrocarbons.
Scientific Research Applications
(1R)-2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its stability and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1R)-2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets. The presence of trifluoromethyl groups enhances its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-(2-trifluoromethylphenyl)ethanol
- 2,2,2-Trifluoro-1-(2-trifluoromethylphenyl)ethanone
- 2,2,2-Trifluoro-1-(2-trifluoromethylphenyl)ethane
Uniqueness
Compared to similar compounds, (1R)-2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-amine stands out due to its amine functional group, which imparts unique reactivity and potential biological activity. The presence of multiple trifluoromethyl groups further enhances its stability and makes it a valuable compound for various applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1213339-31-1 |
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Molecular Formula |
C9H7F6N |
Molecular Weight |
243.15 g/mol |
IUPAC Name |
(1R)-2,2,2-trifluoro-1-[2-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H7F6N/c10-8(11,12)6-4-2-1-3-5(6)7(16)9(13,14)15/h1-4,7H,16H2/t7-/m1/s1 |
InChI Key |
SMXFZIKBUKWJGE-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@H](C(F)(F)F)N)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)N)C(F)(F)F |
Origin of Product |
United States |
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